
3-(3-Acetoxiphenyl)-2-bromo-1-propeno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Acetoxyphenyl)-2-bromo-1-propene is an organic compound characterized by the presence of an acetoxy group attached to a phenyl ring, which is further connected to a bromo-substituted propene chain
Aplicaciones Científicas De Investigación
3-(3-Acetoxyphenyl)-2-bromo-1-propene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetoxyphenyl)-2-bromo-1-propene typically involves the following steps:
-
Bromination of 3-(3-Acetoxyphenyl)-1-propene: : This step involves the bromination of 3-(3-Acetoxyphenyl)-1-propene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
-
Acetylation of 3-(3-Hydroxyphenyl)-2-bromo-1-propene: : The hydroxyl group on the phenyl ring is acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production of 3-(3-Acetoxyphenyl)-2-bromo-1-propene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Acetoxyphenyl)-2-bromo-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The acetoxy group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The double bond in the propene chain can be reduced using hydrogenation catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Major Products Formed
Substitution: Formation of 3-(3-Acetoxyphenyl)-2-substituted-1-propenes.
Oxidation: Formation of 3-(3-Acetoxyphenyl)-2-bromo-1-propenoic acid or 3-(3-Acetoxyphenyl)-2-bromo-1-propanone.
Reduction: Formation of 3-(3-Acetoxyphenyl)-2-bromo-1-propane.
Mecanismo De Acción
The mechanism of action of 3-(3-Acetoxyphenyl)-2-bromo-1-propene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the acetoxy group can undergo hydrolysis or oxidation. The molecular targets and pathways depend on the specific reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Acetoxyphenyl)-1-propene: Lacks the bromine atom, making it less reactive in substitution reactions.
3-(3-Hydroxyphenyl)-2-bromo-1-propene: Contains a hydroxyl group instead of an acetoxy group, affecting its reactivity and solubility.
3-(3-Acetoxyphenyl)-2-chloro-1-propene: Similar structure but with a chlorine atom, which has different reactivity compared to bromine.
Uniqueness
3-(3-Acetoxyphenyl)-2-bromo-1-propene is unique due to the combination of the acetoxy group and the bromine atom, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
[3-(2-bromoprop-2-enyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-8(12)6-10-4-3-5-11(7-10)14-9(2)13/h3-5,7H,1,6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUJVSDFFJSZNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641197 |
Source


|
| Record name | 3-(2-Bromoprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-81-1 |
Source


|
| Record name | 3-(2-Bromoprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
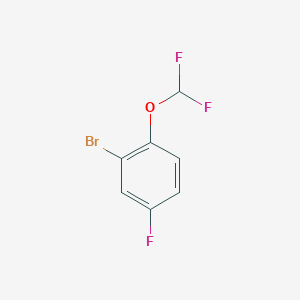
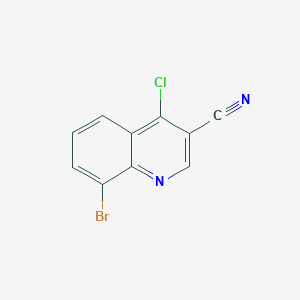
![2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B1291701.png)






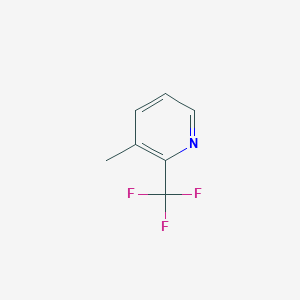

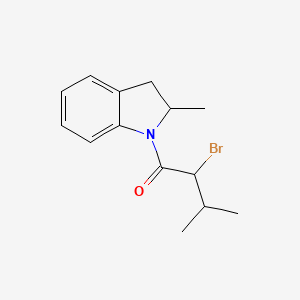
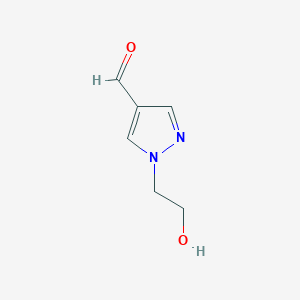
![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)
